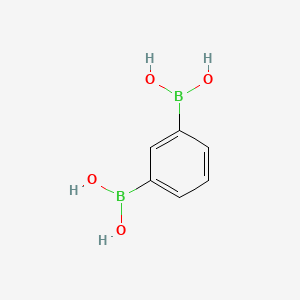

1,3-Benzenediboronic acid

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1,3-Benzenediboronic acid and related compounds involves multiple strategies, including reactions from organotin compounds and borane in tetrahydrofuran (THF), leading to intermediates that upon hydrolysis yield benzene- and pyridinediboronic acids. Such methods demonstrate the versatility and efficiency in synthesizing diboronic acid derivatives with high yields (Mandolesi et al., 2002).

Molecular Structure Analysis

The molecular and crystal structures of 1,3-phenylenediboronic acid have been extensively characterized, showing that it forms hydrogen-bonded dimers with a syn-anti conformation of hydroxyl groups in crystals. These dimers create ribbon motifs, contributing to the compound's unique structural properties. Rotational barrier and intermolecular interaction energies have also been calculated, providing insights into the stability and behavior of this compound in different states (Adamczyk-Woźniak et al., 2019).

Chemical Reactions and Properties

This compound participates in multicomponent reactions, highlighting its role in the formation of macrocycles and polymers through coordination with pyridyl ligands. The ability to form dative B-N bonds and its reactivity with various ligands underscore its utility in creating molecularly defined structures with potential applications in supramolecular chemistry and materials science (Içli et al., 2012).

Physical Properties Analysis

The physical properties, including acidity constant, thermal behavior, and NMR characterization, have been investigated for 1,3-phenylenediboronic acid. These studies provide valuable data on its stability, reactivity, and the conditions under which it can be utilized in various chemical reactions and material synthesis processes (Adamczyk-Woźniak et al., 2019).

Chemical Properties Analysis

The chemical properties of this compound are characterized by its ability to form stable molecular complexes and frameworks. Studies on its interactions with aromatic N-oxides demonstrate its capacity to engage in hydrogen bonding and B-π interactions, which are crucial for the formation of stable molecular assemblies and have implications for its applications in designing new materials and catalysts (Sarma et al., 2011).

Aplicaciones Científicas De Investigación

Fluorescent Biosensing

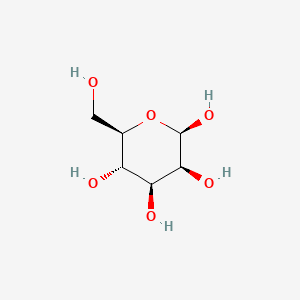

- Research Focus : Surface engineering of carbon dots with benzenediboronic acid for fluorescent biosensing, specifically for glucose sensing in clinical diagnostics of diabetes. The benzenediboronic acid-conjugated carbon dots have been used for sensitive analysis of glucose with high selectivity towards interferent species (Pan et al., 2018).

Covalent Organic Frameworks

- Research Focus : Synthesis of covalent organic frameworks (COFs) using 1,3-benzenediboronic acid as a precursor. This includes the development of distinct polymorphs and the creation of Sierpiński triangles by on-surface synthesis (Cui et al., 2019).

Supramolecular Chemistry

- Research Focus : Multicomponent assembly of macrocycles and polymers through coordination of pyridyl ligands to 1,4-bis(benzodioxaborole)benzene, demonstrating the utility of dative B-N bonds in structural supramolecular chemistry and crystal engineering (Içli et al., 2012).

Crystal Engineering

- Research Focus : Investigating the structural and reactivity properties of cocrystals involving diboronic acids and bipyridines, focusing on hydrogen-bonded architectures and photodimerization processes (Vasquez-Ríos et al., 2022).

Polymer Synthesis

- Research Focus : Synthesis of rigid rod poly(p-phenylenes) using this compound derivatives, exploring the solubility and molecular properties of these polymers (Vanhee et al., 1996).

Electrochemical Studies

- Research Focus : Electrochemical oxidation studies of caffeic acid in the presence of 1,4-benzenediboronic acid, exploring complex formation mechanisms and glucose effects on these complexes (Beiginejad et al., 2019).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

1,3-Benzenediboronic acid is a chemical compound with the molecular formula C6H8B2O4

Biochemical Pathways

It’s worth noting that boronic acids are often used in the synthesis of various pharmaceuticals and bioactive compounds, suggesting they may interact with a wide range of biochemical pathways .

Pharmacokinetics

It’s known that the compound is slightly soluble in water , which may influence its bioavailability.

Result of Action

One study mentions that this compound is used to prepare 1,3-dihydroxybenzene by oxidation reaction using alkaline hydrogen peroxide .

Action Environment

It’s known that the compound should be stored under inert gas (nitrogen or argon) at 2-8°c , suggesting that its stability may be affected by exposure to oxygen and variations in temperature.

Propiedades

IUPAC Name |

(3-boronophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8B2O4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4,9-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXPAASVRXBULRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)B(O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8B2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10282315 | |

| Record name | 1,3-benzenediboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10282315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4612-28-6 | |

| Record name | 4612-28-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25409 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-benzenediboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10282315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Benzenediboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 1,3-Benzenediboronic acid interact with other molecules, and what are the downstream effects of these interactions?

A: this compound (1,3-BDBA) primarily interacts with molecules containing diols or polyols through the formation of boronate ester bonds. This interaction is reversible and sensitive to pH and the presence of oxidizing agents like hydrogen peroxide. []

- On-surface synthesis: 1,3-BDBA can undergo dehydration reactions with water on surfaces, leading to the formation of covalent organic frameworks, such as Sierpiński triangles. [, ] This self-assembly process is influenced by the concentration of 1,3-BDBA. []

- Polymer synthesis: 1,3-BDBA reacts with diols or polyols to form polymers. For example, it reacts with 5-octyloxy-1,3-benzenediboronic acid pinacolate to form all-cis poly(m-phenylenevinylene)s (PmPVs) via Suzuki-Miyaura polycondensation. [] It can also form mesoporous polyboronate materials with hexane-1,2,5,6-tetrol, with properties influenced by the diastereomeric excess of the tetrol and the orientation of the boronic acid groups. []

- Stimuli-responsive materials: The boronate ester bonds formed by 1,3-BDBA are susceptible to oxidation by hydrogen peroxide. This property allows the creation of stimuli-responsive hydrogels where the release of encapsulated molecules, like insulin, can be triggered by H2O2. []

Q2: What is the structural characterization of this compound?

A2: this compound consists of a benzene ring with two boronic acid (-B(OH)2) groups substituted at the 1 and 3 positions.

Q3: Can you explain the material compatibility and stability of this compound in various applications?

A3: 1,3-BDBA demonstrates versatility in material science due to its ability to form robust covalent bonds and self-assemble into ordered structures.

- Covalent Organic Frameworks (COFs): 1,3-BDBA serves as a reliable building block for COFs. Its use allows for the creation of materials with varying pore sizes and crystallinity, depending on reaction conditions. [, ]

- Stimuli-Responsive Materials: The sensitivity of boronate ester bonds to oxidation by H2O2 makes 1,3-BDBA suitable for developing materials with controlled release properties. This has potential applications in drug delivery systems. []

- Polymers: 1,3-BDBA enables the synthesis of polymers like PmPVs, with potential applications in organic electronics and photonics. []

Q4: What are the cocrystallization properties of this compound?

A: 1,3-BDBA forms cocrystals with bipyridines like 1,2-bis(4-pyridyl)ethylene (bpe) and 1,2-bis(4-pyridyl)ethane (bpeta) through hydrogen bonding interactions. [] These interactions involve the boronic acid groups of 1,3-BDBA and the nitrogen atoms of the bipyridine molecules. These cocrystals can exhibit interesting reactivities, such as photodimerization of bpe upon UV irradiation, leading to the formation of cyclobutane. [] This highlights the potential of using 1,3-BDBA in crystal engineering and designing materials with photo-responsive properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride](/img/structure/B1267865.png)

![Dimethyl [2,2'-bipyridine]-3,3'-dicarboxylate](/img/structure/B1267874.png)

![2-amino-10-ethyldibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B1267888.png)